4-Methylmorpholine-2,6-dione

MIDA boronate synthesis acid-sensitive substrates protodeboronation

4-Methylmorpholine-2,6-dione (CAS 13480-36-9), commonly referred to as MIDA anhydride, is the cyclic anhydride of N-methyliminodiacetic acid. It is a heterocyclic building block that serves as the pre-dehydrated form of the MIDA ligand, enabling a mild, single-flask conversion of boronic acids to the corresponding MIDA boronates.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
CAS No. 13480-36-9
Cat. No. B1355510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylmorpholine-2,6-dione
CAS13480-36-9
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESCN1CC(=O)OC(=O)C1
InChIInChI=1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3
InChIKeyFGQJBZHMORPBRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylmorpholine-2,6-dione (MIDA Anhydride) for MIDA Boronate Synthesis – Procurement-Relevant Profile


4-Methylmorpholine-2,6-dione (CAS 13480-36-9), commonly referred to as MIDA anhydride, is the cyclic anhydride of N-methyliminodiacetic acid. It is a heterocyclic building block that serves as the pre-dehydrated form of the MIDA ligand, enabling a mild, single-flask conversion of boronic acids to the corresponding MIDA boronates [1]. The compound is a white solid with a melting point of 41–45 °C and is typically supplied at ≥97% purity . Its primary value proposition lies in eliminating the need for harsh, acidic Dean–Stark dehydration conditions traditionally required for MIDA boronate formation, thereby expanding the accessible boronic acid substrate scope to include acid-sensitive and protodeboronation-prone substrates [2].

Why 4-Methylmorpholine-2,6-dione Cannot Be Interchanged with Generic MIDA or Other Boronate Ligand Precursors


MIDA boronates are widely valued as bench-stable, chromatographable surrogates for boronic acids in iterative cross-coupling and natural product synthesis [1]. However, the traditional condensation of boronic acids with N-methyliminodiacetic acid (MIDA) requires prolonged azeotropic dehydration at ~110 °C under acidic conditions, which causes protodeboronation of electron-rich and heterocyclic substrates and results in 0% yield for many sensitive cases [1]. Pinacol and trifluoroborate alternatives require either transligation or moisture-sensitive reagents and lack the chromatographic stability and slow-release cross-coupling profile unique to MIDA boronates [2]. The pre-formed anhydride 4-methylmorpholine-2,6-dione bypasses these limitations by acting as both the ligand source and an in situ desiccant, rendering the procedure mild, non-acidic, and accessible to non-specialist laboratories [3].

4-Methylmorpholine-2,6-dione: Quantified Performance Advantage Over Conventional MIDA Boronate Synthesis Methods


Yield Superiority for Acid-Sensitive Pentafluorophenyl Boronic Acid: MIDA Anhydride vs. Dean–Stark Protocol

The MIDA anhydride method dramatically outperforms the standard Dean–Stark condensation when converting acid-sensitive pentafluorophenylboronic acid to its MIDA boronate ester. Under Dean–Stark conditions (MIDA, toluene, 110 °C), the substrate undergoes complete protodeboronation, yielding 0% of the target MIDA boronate [1]. When the same substrate is reacted with 4-methylmorpholine-2,6-dione in dioxane at 80 °C, the corresponding pentafluorophenyl MIDA boronate is isolated in 81% yield [1]. This 81-percentage-point yield delta is directly attributable to the non-acidic, pre-dehydrated nature of the anhydride reagent.

MIDA boronate synthesis acid-sensitive substrates protodeboronation

Enabling Synthesis of Ethynyl MIDA Boronate: MIDA Anhydride Achieves 80% Yield Where Dean–Stark Fails Completely

Ethynyl MIDA boronate is a bench-stable surrogate for the highly unstable ethynylboronic acid and a critical building block for Sonogashira and iterative Suzuki couplings [1]. Attempts to prepare this compound via Dean–Stark condensation of ethynylboronic acid intermediates with MIDA consistently returned 0% yield [1]. By contrast, treatment of the same hydrolyzed ethynylboronate intermediate with 4-methylmorpholine-2,6-dione in dioxane at 80 °C delivered ethynyl MIDA boronate in 80% isolated yield [1]. This represents the first direct, high-yielding route to this structurally minimal yet synthetically indispensable MIDA boronate.

ethynyl boronate bench-stable acetylene equivalent iterative cross-coupling

Quantified Yield Advantage Over Microwave/Conventional Heating Routes: MIDA Anhydride Outperforms by up to 81 Percentage Points

In a direct comparative study of MIDA boronate synthetic methods, compound 8q (a MIDA boronate derived from a heterocyclic boronic acid) was obtained in only 21% yield using conventional heating (Monowave-50, DMF, 160 °C, 10 min) and 0% yield under Dean–Stark conditions with MIDA [1]. The improved protocol employing 4-methylmorpholine-2,6-dione delivered the same product in 81% isolated yield [1]. For compound 8r, the differential was even larger: 11% yield via conventional heating versus 92% yield using the MIDA anhydride protocol [1]. This demonstrates that the pre-dehydrated anhydride is not merely an incremental improvement but a step-change enabling reagent.

MIDA boronate library synthesis conventional heating yield optimization

Superior Procedural Simplicity: MIDA Anhydride Eliminates Dean–Stark Apparatus and Enables Non-Specialist Access

The traditional MIDA/Dean–Stark protocol requires a specialized Dean–Stark trap, high-boiling solvents (toluene, 110 °C), and extended reflux times (typically 16–24 h), limiting its use to experienced organic synthesis laboratories [1]. The MIDA anhydride method, in contrast, requires only a sealed vial, a heating block or oil bath (80 °C), and a centrifuge for product purification [1]. This procedure has been codified into a MIDA Boronate Maker Kit that enables researchers without formal synthetic training to prepare purified MIDA boronates from commercial boronic acids in 3 h using only heating and centrifugation [1]. A >20-member library was successfully synthesized using this kit with yields ranging from 30–93%, demonstrating its robustness and general applicability [2].

MIDA Boronate Maker Kit non-specialist synthesis centrifugation-based purification

Procurement-Driven Application Scenarios for 4-Methylmorpholine-2,6-dione Based on Quantified Performance Evidence


Synthesis of Acid-Sensitive and Polyfluorinated MIDA Boronate Building Blocks

For medicinal chemistry programs requiring polyfluorinated aryl or heteroaryl MIDA boronates as stable surrogates for sensitive boronic acids, 4-methylmorpholine-2,6-dione is the only demonstrated reagent that delivers viable yields. The Dean–Stark protocol yields 0% for pentafluorophenyl substrates, while the anhydride method provides 81% isolated yield [1]. This scenario applies directly to fragment-based drug discovery and late-stage functionalization efforts where fluorinated building blocks are prevalent.

Preparation of Bench-Stable Ethynyl MIDA Boronate for Iterative Cross-Coupling

Ethynyl MIDA boronate is a critical synthon for Sonogashira couplings and iterative Suzuki–Miyaura sequences but is inaccessible via traditional MIDA condensation (0% yield) [1]. The anhydride reagent uniquely enables its synthesis in 80% yield, making it indispensable for laboratories constructing alkyne-containing molecular architectures [1]. Procurement is recommended for any group synthesizing enediyne natural products, conjugated materials, or alkyne-functionalized chemical probes.

High-Throughput MIDA Boronate Library Synthesis in Core Facilities

Core facilities and medicinal chemistry groups synthesizing >20-member MIDA boronate libraries benefit from the ~60–92 percentage-point yield advantage of the anhydride method over conventional heating [2]. The protocol's compatibility with a wide range of functional groups (sulfonamide, ester, nitrile, amide) [2] and its centrifugation-based purification that eliminates chromatography [3] reduce per-compound cost and increase library throughput. This scenario is directly evidenced by the successful synthesis of compounds 8a–8r with yields up to 92% [2].

MIDA Boronate Maker Kit Deployment for Non-Specialist Laboratories

Biology-driven labs, chemical biology core facilities, and teaching laboratories without specialized organic synthesis infrastructure can procure 4-methylmorpholine-2,6-dione as part of a pre-configured MIDA Boronate Maker Kit. The kit protocol requires only a heating block and centrifuge, enabling non-specialists to prepare purified MIDA boronates from commercial boronic acids in approximately 3 h [1]. This application stems directly from the anhydride's dual function as ligand source and in situ desiccant, which eliminates the need for Dean–Stark equipment and chromatographic purification [1].

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